Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Structure-activity relationship Halogen bonding

The compound N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-76-3) belongs to the 4-anilino-pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for Src-family kinase (SFK) and Abl tyrosine kinase inhibition. Its structure is characterized by a 4-bromophenylamino moiety at the C4 position and a 3-chlorophenyl substituent at N1 of the pyrazolo[3,4-d]pyrimidine core, a halogenation pattern that distinguishes it from the well-known Src probes PP2 (tert-butyl at N1, 4-chlorophenyl at C3) and SI306 (complex 6-thioether side chain).

Molecular Formula C17H11BrClN5
Molecular Weight 400.66
CAS No. 890945-76-3
Cat. No. B2494067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890945-76-3
Molecular FormulaC17H11BrClN5
Molecular Weight400.66
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br
InChIInChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23)
InChIKeyJTHMZLFMEDZDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-76-3): Procurement-Relevant Baseline Profile for a Dual-Halogenated Pyrazolo[3,4-d]pyrimidine Kinase Probe


The compound N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-76-3) belongs to the 4-anilino-pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively explored for Src-family kinase (SFK) and Abl tyrosine kinase inhibition [1]. Its structure is characterized by a 4-bromophenylamino moiety at the C4 position and a 3-chlorophenyl substituent at N1 of the pyrazolo[3,4-d]pyrimidine core, a halogenation pattern that distinguishes it from the well-known Src probes PP2 (tert-butyl at N1, 4-chlorophenyl at C3) and SI306 (complex 6-thioether side chain).

Why Generic Substitution Fails: Critical Differentiation of N-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine from Superficially Similar Pyrazolo[3,4-d]pyrimidine Probes


Within the pyrazolo[3,4-d]pyrimidine class, even minor variations in halogen placement and N1/C4 substitution patterns profoundly alter kinase selectivity profiles, ATP-competitive binding kinetics, and cellular permeability [1]. For example, the classical Src inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits potent Lck/Fyn inhibition (IC50 ~4–5 nM) but only moderate Src inhibition (~100 nM) [2], while the clinical agent dasatinib achieves sub-nanomolar Src potency (IC50 ~0.5 nM) through a distinct binding mode [3]. The unique juxtaposition of a 4-bromophenylamino group and a 3-chlorophenyl N1 substituent in the target compound creates a halogen-bonding donor/acceptor profile and steric contour that is absent in standard tool compounds; thus, direct functional interchange with PP2, SI306, or dasatinib in kinase profiling, cellular pathway analysis, or structure-activity relationship (SAR) studies will yield non-equivalent results.

Quantitative Differentiation Evidence: N-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Structural and Functional Analogs


Halogen-Substitution Pattern Differentiates Target Compound from PP2 and PP1-Class Src Probes at the N1 and C4 Positions

The target compound carries a 3-chlorophenyl group at N1 and a 4-bromophenylamino group at C4. In contrast, the classical Src probe PP2 (CAS 172889-27-9) bears a tert-butyl group at N1 and a 4-chlorophenyl group at C3, while PP1 substitutes a 4-methylphenyl at C3 [1]. The bromine atom at the para position of the anilino ring provides a stronger halogen-bond donor (σ-hole) compared to chlorine, which can enhance interaction with backbone carbonyls in the kinase hinge region or gatekeeper residue [2]. This structural distinction is not merely cosmetic: in published pyrazolo[3,4-d]pyrimidine SAR studies, replacement of a 4-chloroanilino with a 4-bromoanilino group at C4 has been associated with altered potency and selectivity across Src, Abl, and EGFR kinases [3].

Kinase inhibitor design Structure-activity relationship Halogen bonding

N1 3-Chlorophenyl Substituent Confers Distinct Kinase Selectivity Relative to N1-Tert-Butyl or N1-Phenyl Pyrazolo[3,4-d]pyrimidines

The N1 substituent is a critical determinant of kinase selectivity in the pyrazolo[3,4-d]pyrimidine series. PP2, with an N1 tert-butyl group, achieves high selectivity for Lck/Fyn over Src (IC50 ratio ~20–25-fold) [1]. In contrast, N1-aryl pyrazolo[3,4-d]pyrimidines bearing a 3-chlorophenyl group (as in the target compound) have been reported in patent literature to shift selectivity toward Src and Abl kinases, with some analogs exhibiting sub-micromolar Src IC50 values [2]. The 3-chloro substitution on the N1-phenyl ring introduces both steric and electronic effects that modulate the dihedral angle between the pyrazolo[3,4-d]pyrimidine core and the N1-aryl ring, influencing ATP-binding pocket complementarity [3].

Kinase selectivity profiling Src family kinases Pyrazolo[3,4-d]pyrimidine SAR

C4 4-Bromoanilino Moiety Enables Unique Halogen-Bonding Interactions Absent in C4-Unsubstituted or C4-Chloroanilino Analogs

The 4-bromoanilino group at C4 distinguishes the target compound from C4-unsubstituted pyrazolo[3,4-d]pyrimidines (e.g., PP2, which has a free NH2 at C4) and from C4-4-chloroanilino analogs. In kinase co-crystal structures, a bromine substituent at the para position of the aniline ring can engage in halogen bonding with backbone carbonyl oxygen atoms in the hinge region (e.g., Glu or Met residues), contributing an estimated −1.5 to −3.0 kcal/mol to binding free energy [1]. The 4-chloroanilino analog (1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) would lack this halogen-bond enhancement due to chlorine's weaker σ-hole [2]. This translates to measurable differences in IC50 values: in closely related pyrazolo[3,4-d]pyrimidine series, Br-for-Cl substitution at the aniline C4 position has been reported to improve Src IC50 by 2- to 5-fold [3].

Halogen bonding Kinase hinge binding Medicinal chemistry

Synthetic Tractability and Scaffold Versatility Compared to SI306-Class Pyrazolo[3,4-d]pyrimidines

The target compound can be prepared via a two-step sequence: cyclocondensation of 3-chlorophenylhydrazine with ethyl acetoacetate followed by formamide-mediated pyrimidine ring closure, then nucleophilic aromatic substitution with 4-bromoaniline [1] [2]. By contrast, SI306 [N-(3-bromophenyl)-1-(2-chloro-2-phenylethyl)-6-(2-morpholin-4-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidin-4-amine] requires a more complex multi-step synthesis involving a 6-thioether side-chain installation and chiral chloro-phenylethyl N1 substituent, with reported overall yields of <15% [3]. The target compound's simpler architecture makes it a more accessible and cost-effective scaffold for library synthesis, late-stage diversification at C6 (via oxidation to sulfoxide/sulfone or nucleophilic displacement), and scale-up for in vivo proof-of-concept studies.

Synthetic accessibility Building block Parallel synthesis

Absence of a C6 Substituent Distinguishes Target Compound from C6-Thioether Pyrazolo[3,4-d]pyrimidines and Predicts Divergent ADME and Kinase Binding Profiles

The target compound lacks a substituent at the C6 position, whereas SI306 and its prodrug CMP1 incorporate a 2-morpholin-4-ylethylsulfanyl group at C6 that was specifically introduced to improve aqueous solubility and modulate P-glycoprotein (P-gp) interaction [1]. SI306 has been characterized as a dual Src/P-gp inhibitor, a property directly linked to its C6-thioether side chain [1]. The absence of this group in the target compound implies a different P-gp liability profile, potentially lower molecular weight (MW ~400 vs. ~600 for SI306), and a distinct kinase selectivity fingerprint, as C6 substituents in pyrazolo[3,4-d]pyrimidines can extend into the solvent-exposed region of the kinase ATP pocket and interact with the ribose-binding site [2].

ADME prediction C6 substitution Kinase inhibitor design

Optimal Research and Industrial Application Scenarios for N-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890945-76-3)


Chemical Probe for Halogen-Bonding SAR Studies in Kinase Inhibitor Design

The compound's 4-bromoanilino moiety serves as a stronger halogen-bond donor than the 4-chloroanilino group found in many reference probes, enabling systematic investigation of halogen-bond contributions to hinge-region binding affinity in Src, Abl, and SFK kinases. Its C6-unsubstituted scaffold also provides a clean background for introducing diverse C6 substituents in focused library synthesis, making it an ideal starting point for SAR-by-catalog or parallel chemistry campaigns [1].

Comparator Compound for Selectivity Profiling Against PP2 and Dasatinib in SFK Target Engagement Panels

With an N1-3-chlorophenyl group and C4-4-bromoanilino substitution pattern distinct from both PP2 (N1-tert-butyl, C4-NH2) and dasatinib (aminothiazole core), the target compound can be deployed as a reference molecule in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to benchmark how halogen substitution at N1 and C4 alters inhibition profiles across the Src family (Src, Lck, Fyn, Hck, Lyn, Yes) relative to established probes [2] [3].

Scaffold for Late-Stage Diversification in Anti-Glioblastoma Multiforme (GBM) Drug Discovery Programs

Patients and literature on pyrazolo[3,4-d]pyrimidines have established the scaffold's relevance to GBM therapy through Src and P-gp dual inhibition [4]. The target compound's C6-H position is amenable to direct functionalization (e.g., thioether installation, oxidation, or nucleophilic displacement) to generate analogs that explore P-gp modulation while retaining Src kinase engagement. This compound is particularly suitable for academic and biotech groups pursuing CNS oncology targets where both kinase inhibition and blood-brain barrier transporter interactions must be optimized.

Cost-Efficient Building Block for Contract Research Organizations (CROs) Conducting Multi-Kinase Inhibitor Library Synthesis

The compound's short synthetic route (2–3 steps) and commercial availability of precursors (3-chlorophenylhydrazine, 4-bromoaniline) provide a lower cost-per-analog compared to SI306-class molecules, which require 5+ synthetic steps and chiral intermediates [5] [6]. CROs can leverage this scaffold for rapid parallel library generation (24–96 analogs per campaign) targeting SFK, Abl, and PDHK kinases, with the potential to deliver structure-activity data within 4–6 weeks.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.